molecular formula C12H15BN2O5 B14836063 (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester

(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14836063
M. Wt: 278.07 g/mol
InChI Key: XDEXUSQLGPDNRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of boronic esters, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.

Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery and as enzyme inhibitors. They can form reversible covalent bonds with diols, making them useful in the design of sensors and therapeutic agents .

Industry: In the industrial sector, boronic esters are used in the production of polymers, agrochemicals, and electronic materials. Their ability to undergo various chemical transformations makes them valuable intermediates in manufacturing processes .

Mechanism of Action

The mechanism by which (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzymes or alter the function of biological molecules, making it useful in medicinal chemistry .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • Pyridine-4-boronic acid pinacol ester
  • Arylboronic acids and esters

Uniqueness: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a formyl and a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C12H15BN2O5

Molecular Weight

278.07 g/mol

IUPAC Name

4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15BN2O5/c1-11(2)12(3,4)20-13(19-11)10-6-9(15(17)18)5-8(7-16)14-10/h5-7H,1-4H3

InChI Key

XDEXUSQLGPDNRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

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